molecular formula C10H9Cl2N B1601274 3-(Chloromethyl)isoquinoline hydrochloride CAS No. 76884-33-8

3-(Chloromethyl)isoquinoline hydrochloride

Cat. No. B1601274
CAS RN: 76884-33-8
M. Wt: 214.09 g/mol
InChI Key: YETGNODBVXTTEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoquinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 g/mol . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)isoquinoline hydrochloride consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Isoquinoline, a structural isomer of quinoline, is a weak base and can form salts upon treatment with strong acids . It can also form adducts with Lewis acids . Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline .


Physical And Chemical Properties Analysis

3-(Chloromethyl)isoquinoline hydrochloride is a solid substance . It has a molecular weight of 214.09 g/mol . The boiling point is 329.1±32.0C at 760 mmHg .

Scientific Research Applications

  • Fluorinated Isoquinolines

    • Field : Organic Chemistry .
    • Application : Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .
    • Method : The synthesis of fluorinated isoquinolines involves the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .
    • Results : A number of fluorinated isoquinolines have been synthesized and have shown unique bioactivities .
  • Isoquinoline-based Protein Kinase B/Akt Antagonists

    • Field : Medicinal Chemistry .
    • Application : 3-Fluorinated isoquinoline derivative served as an effective Akt1 inhibitor .
    • Results : The related compounds worked even in MiaPaCa-2 human pancreatic cancer cells .
  • 1,2,3,4-Tetrahydroisoquinolines (THIQ)

    • Field : Medicinal Chemistry .
    • Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Results : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

Safety And Hazards

The safety information for 3-(Chloromethyl)isoquinoline hydrochloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(chloromethyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGNODBVXTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512117
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)isoquinoline hydrochloride

CAS RN

76884-33-8
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxymethylisoquinoline (110 g) is added to thionyl chloride (130 cc), whilst cooling so as to keep the temperature between 25° and 30° C. The reaction mixture is then heated to the reflux temperature at a rate which is such that the evolution of gas is not excessive. The mixture is heated under reflux for 90 minutes (until the evolution of gas ceases) and then for a further 30 minutes. It is then cooled to 5° C. with ice, the slurry formed is filtered and the solid is washed with diethyl ether. 3 -Chloromethylisoquinoline hydrochloride (136 g), m.p. 202° C., is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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